4-(Benzyloxy)-2-chloro-1-fluorobenzene
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Overview
Description
4-(Benzyloxy)-2-chloro-1-fluorobenzene is an aromatic compound that features a benzene ring substituted with benzyloxy, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-2-chloro-1-fluorobenzene.
Benzyloxy Substitution: The hydroxyl group is converted to a benzyloxy group through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloro or fluoro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzenes.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dehalogenated benzenes.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Biological Studies: Used in studies to understand the interaction of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-1-fluorobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its aromatic structure.
Pathways Involved: It can participate in pathways involving aromatic substitution and electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-chlorobenzene: Lacks the fluoro group, making it less reactive in certain substitution reactions.
4-(Benzyloxy)-1-fluorobenzene: Lacks the chloro group, affecting its reactivity and applications.
4-(Benzyloxy)-2-fluorobenzene: Similar structure but different reactivity due to the absence of the chloro group.
Uniqueness
4-(Benzyloxy)-2-chloro-1-fluorobenzene is unique due to the presence of both chloro and fluoro substituents, which provide a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCEVWTMVVPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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